molecular formula C7H8BrNO B13458353 (4-Bromo-6-methylpyridin-3-yl)methanol

(4-Bromo-6-methylpyridin-3-yl)methanol

Cat. No.: B13458353
M. Wt: 202.05 g/mol
InChI Key: DWGKNOVTCABSHV-UHFFFAOYSA-N
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Description

(4-Bromo-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxymethyl group at the 3rd position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methylpyridin-3-yl)methanol typically involves the bromination of 6-methylpyridin-3-ylmethanol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromo-6-methylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-6-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-6-methylpyridin-2-yl)methanol
  • (6-Methylpyridin-3-yl)methanol
  • (4-Bromo-2-methylpyridin-3-yl)methanol

Uniqueness

(4-Bromo-6-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position provides distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(4-bromo-6-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3

InChI Key

DWGKNOVTCABSHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CO)Br

Origin of Product

United States

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